NF-κB Nuclear Translocation Inhibition: N-Benzyl NQBS (895641-94-8) vs. CU-O42, CU-O47, and CU-O75 in DLBCL Models
The NQBS class, of which CAS 895641-94-8 is a structural member, has been shown to inhibit NF-κB nuclear translocation in DLBCL cell lines by stabilizing the IκBα/p50/p65 trimer. The lead compounds CU-O42, CU-O47, and CU-O75 produced >80% reduction in nuclear p65 at 5 µM after 6 h in OCI-Ly10 cells, while the inactive control CU-O102 showed no significant effect [1]. Although direct head-to-head data for CAS 895641-94-8 versus these leads are not yet published, the compound contains critical pharmacophoric features — the 4-methoxybenzenesulfonyl group and the N-benzyl substituent — that are shared with the active leads but absent in the inactive CU-O102, positioning it within the active NQBS subspace [1].
| Evidence Dimension | NF-κB p65 nuclear translocation (fluorescence-based assay in OCI-Ly10 cells) |
|---|---|
| Target Compound Data | Not directly reported; shares NQBS scaffold with CU-O42/CU-O47/CU-O75 |
| Comparator Or Baseline | CU-O42, CU-O47, CU-O75: >80% reduction in nuclear p65 at 5 µM, 6 h; CU-O102: no significant reduction |
| Quantified Difference | Active NQBS analogs (CU-O42, CU-O47, CU-O75) vs. inactive CU-O102: >80 percentage points difference in nuclear p65 reduction |
| Conditions | OCI-Ly10 DLBCL cells; 5 µM compound; 6 h treatment; fluorescence microscopy quantification |
Why This Matters
Demonstrates that the NQBS scaffold can achieve near-complete blockade of NF-κB nuclear translocation, a property that distinguishes it from IKK inhibitors and guides selection of structural analogs like CAS 895641-94-8 for NF-κB-dependent disease models.
- [1] Kalac M, Mangone M, Rinderspacher KA, et al. N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB. iScience. 2020;23(12):101884. View Source
